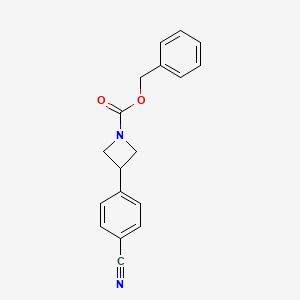
benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (BCPC) is a compound that has been studied for its potential use as a therapeutic agent for a variety of medical conditions. BCPC has been studied for its potential to modulate a variety of biochemical and physiological processes in the body, and its ability to interact with a variety of receptors and enzymes. BCPC is a relatively new compound and its mechanism of action, biochemical and physiological effects, and potential applications are still being explored.
科学研究应用
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate has been studied for its potential applications in a variety of scientific research areas. One area of research is its potential to modulate the activity of various receptors and enzymes. This compound has been shown to interact with several receptors and enzymes, including the muscarinic acetylcholine receptor, the 5-HT2A serotonin receptor, and the enzyme acetylcholinesterase. This compound has also been studied for its potential to modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways.
作用机制
The mechanism of action of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is still being studied, but it is believed to involve its interaction with various receptors and enzymes. This compound binds to the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes. It also binds to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. In addition, this compound binds to the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a variety of effects on the body. This compound has been shown to modulate the activity of various receptors and enzymes, which can lead to changes in the levels of various neurotransmitters. It has also been shown to modulate the activity of various signaling pathways, which can lead to changes in the expression of various genes. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate has a number of advantages and limitations for use in lab experiments. One advantage of this compound is its ability to interact with various receptors and enzymes, which makes it a useful tool for studying the effects of these molecules on biochemical and physiological processes. Another advantage is that it is relatively easy to synthesize in the laboratory. However, this compound is not as stable as some other compounds, and its effects can vary depending on the concentration and duration of exposure.
未来方向
The potential future directions for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further studies could be conducted to explore the potential therapeutic uses of this compound, such as its potential to modulate various receptors and enzymes involved in the regulation of various physiological processes. Additionally, further studies could be conducted to explore the potential side effects of this compound, such as its potential to interact with other drugs or to cause adverse reactions. Finally, further studies could be conducted to explore the potential uses of this compound in the laboratory, such as its potential to be used as a tool to study the effects of various molecules on biochemical and physiological processes.
合成方法
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is synthesized through a two-step process. The first step involves the reaction of 1-bromo-4-cyanobenzene with 1-azetidine-1-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of the intermediate compound, benzyl 1-(4-cyanophenyl)azetidine-1-carboxylate. The second step involves the reaction of the intermediate with sodium hydroxide to form the final compound, this compound.
属性
IUPAC Name |
benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-10-14-6-8-16(9-7-14)17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJRFHRRNVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)

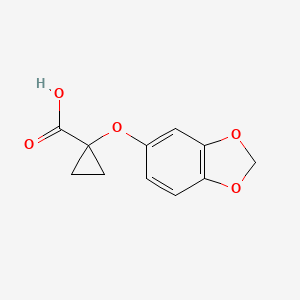
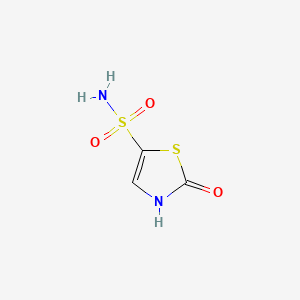
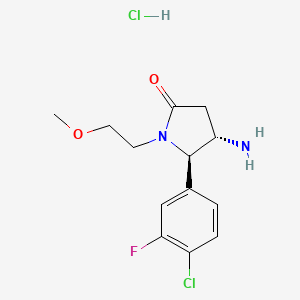
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
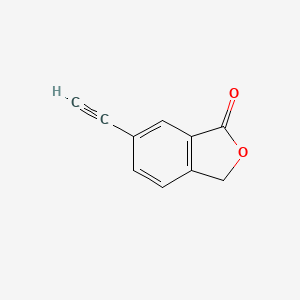
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
